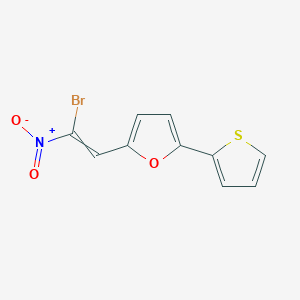![molecular formula C22H27NO3 B12629409 [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-50-9](/img/structure/B12629409.png)
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transport ability. These properties make them suitable for various applications in optoelectronics, organic electronics, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the functionalization of carbazole at the 2-position with an octyl group and an acetic acid moiety. The general synthetic route includes:
N-Alkylation: Carbazole is first alkylated with an octyl halide in the presence of a base to form 9-octylcarbazole.
Bromination: The 9-octylcarbazole is then brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated product undergoes nucleophilic substitution with sodium acetate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized carbazole derivatives.
Reduction: Hydroquinones or other reduced forms.
Substitution: Esters, amides, or other substituted derivatives.
科学的研究の応用
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transport in electronic devices. In biological systems, it may interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of an acetic acid moiety.
2-(9H-Carbazol-9-yl)ethyl acrylate: Contains an acrylate group, used in polymer synthesis.
9H-Carbazol-9-yl-acetic acid: Lacks the octyl group, making it less hydrophobic.
Uniqueness
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to its combination of an octyl group and an acetic acid moiety, which imparts specific solubility, stability, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
特性
CAS番号 |
920982-50-9 |
|---|---|
分子式 |
C22H27NO3 |
分子量 |
353.5 g/mol |
IUPAC名 |
2-(9-octylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
InChIキー |
LVYIDHZDGXAAGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


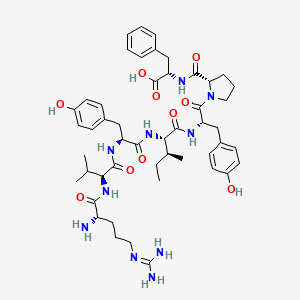
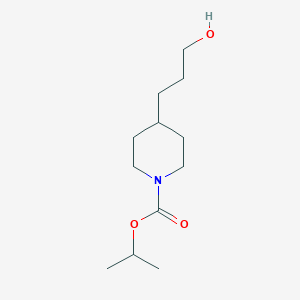
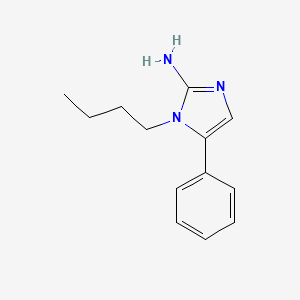

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
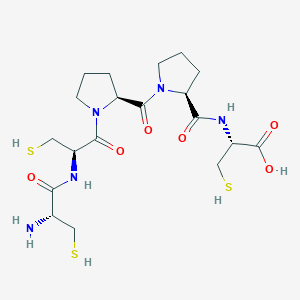
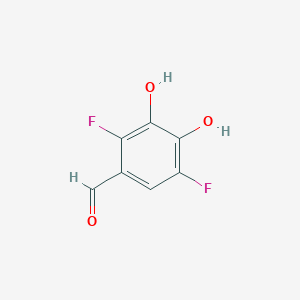
![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
